molecular formula C24H16Cl2N2O4 B2924092 1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1024561-91-8

1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2924092
CAS No.: 1024561-91-8
M. Wt: 467.3
InChI Key: GPGOLLWRDKTEOT-UHFFFAOYSA-N
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Description

This compound is a diazinane trione derivative featuring two 4-chlorophenyl groups at positions 1 and 3 of the heterocyclic core and a 4-methoxyphenyl methylidene substituent at position 4. The chlorophenyl groups introduce electron-withdrawing effects, while the methoxyphenyl moiety provides electron-donating character, creating a unique electronic profile. Its molecular formula is C₂₃H₁₅Cl₂N₂O₄, with a molecular weight of 454.28 g/mol (estimated from analogous structures in ).

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O4/c1-32-20-12-2-15(3-13-20)14-21-22(29)27(18-8-4-16(25)5-9-18)24(31)28(23(21)30)19-10-6-17(26)7-11-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOLLWRDKTEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione, also known as compound 1 , is a synthetic organic compound with potential biological activities. Its structure features a diazinane core substituted with chlorophenyl and methoxyphenyl groups, suggesting possible interactions with biological targets.

  • Molecular Formula : C24H16Cl2N2O4
  • Molecular Weight : 467.3 g/mol
  • CAS Number : 1024561-91-8

Biological Activity Overview

Research indicates that compound 1 exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial properties. Its structural characteristics contribute to its interaction with various biological pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of compound 1. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)8.107Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)10.5Inhibition of cell proliferation and induction of cell death
HCT15 (Colon Cancer)9.3Cell cycle arrest and apoptosis

Case Study: Apoptosis Induction

In a notable study by Alam et al. (2020), compound 1 was evaluated for its ability to induce apoptosis in cancer cells. The results showed that it significantly activated caspases 3 and 9, leading to programmed cell death in treated cells .

Antimicrobial Activity

Compound 1 has also demonstrated promising antimicrobial properties. The following table presents its antibacterial activity against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Salmonella typhi12.5
Bacillus subtilis15.0
Escherichia coli20.0

These findings suggest that compound 1 may serve as a potential lead for developing new antibacterial agents.

Enzyme Inhibition

The enzyme inhibition profile of compound 1 indicates its potential as a therapeutic agent:

  • Acetylcholinesterase (AChE) : IC50 = 2.14 µM
  • Urease : IC50 = 1.21 µM

These values indicate strong inhibitory activity compared to standard drugs, making compound 1 a candidate for further development in treating conditions related to enzyme dysregulation .

Mechanistic Insights

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:

  • Caspases Activation : Induces apoptosis in cancer cells.
  • Enzyme Binding : Strong binding affinity to AChE and urease suggests a mechanism for neuroprotective and antimicrobial effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituents (Positions 1,3) Position 5 Substituent Melting Point (°C) Molecular Weight (g/mol) Key Reference
Target Compound 4-chlorophenyl 4-methoxyphenyl methylidene Not reported ~454.28
5,5'-((4-Methoxyphenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6-trione) Diethylaminium Salt3f 1,3-dimethyl 4-methoxyphenyl methylene 160 ~410.40
5,5'-((4-Nitrophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6-trione) Diethylaminium Salt3g 1,3-dimethyl 4-nitrophenyl methylene 195 ~425.40
1,3-Bis(3-methylphenyl)-5-((3,4,5-trimethoxyphenyl)methylene)-1,3-diazinane-2,4,6-trione 3-methylphenyl 3,4,5-trimethoxyphenyl Not reported 486.52
5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione Phenyl 2-bromo-4,5-dimethoxyphenyl Not reported ~565.32

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3g) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 3f) due to increased intermolecular interactions .
  • Bulkier substituents (e.g., trimethoxyphenyl in ) increase molecular weight and may reduce solubility compared to simpler aryl groups .

Electronic and Steric Effects

  • Chlorophenyl vs. In contrast, 3-methylphenyl substituents () provide steric bulk without significant electronic effects .
  • Methoxy vs. Nitro Groups : The 4-methoxyphenyl group in the target donates electrons via resonance, stabilizing the methylidene moiety. Nitro substituents (g) withdraw electrons, increasing polarity and melting points .

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